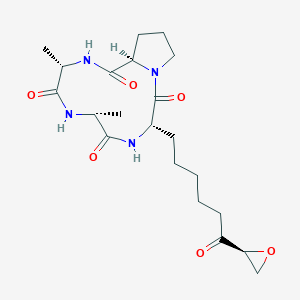![molecular formula C13H14O6 B134684 [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate CAS No. 145354-82-1](/img/structure/B134684.png)
[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate: is an organic compound that features a benzoate ester linked to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate typically involves the esterification of benzoic acid with a dioxolane derivative. One common method includes the reaction of benzoic acid with [4-(hydroxymethyl)-1,3-dioxolan-2-YL] acetate in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester linkage, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the acetyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate serves as a versatile intermediate for the preparation of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It can be used as a scaffold for designing molecules with specific biological targets, such as enzyme inhibitors or receptor modulators.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Mécanisme D'action
The mechanism of action of [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring can enhance the compound’s binding affinity and selectivity, while the benzoate moiety can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- [4-(Hydroxymethyl)-1,3-dioxolan-2-YL]methyl benzoate
- [4-(Methoxymethyl)-1,3-dioxolan-2-YL]methyl benzoate
- [4-(Chloromethyl)-1,3-dioxolan-2-YL]methyl benzoate
Comparison: Compared to its analogs, [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate is unique due to the presence of the acetyloxy group, which can influence its reactivity and biological activity. The acetyloxy group can undergo hydrolysis to release acetic acid, potentially enhancing the compound’s solubility and bioavailability. Additionally, the dioxolane ring provides structural rigidity, which can improve the compound’s stability and binding interactions with biological targets.
Propriétés
IUPAC Name |
(4-acetyloxy-1,3-dioxolan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-9(14)18-12-8-16-11(19-12)7-17-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFOOXNVWXVDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(O1)COC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431501 |
Source


|
| Record name | [4-(Acetyloxy)-1,3-dioxolan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145354-82-1 |
Source


|
| Record name | [4-(Acetyloxy)-1,3-dioxolan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester](/img/structure/B134620.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)







